N-Acetyl-4-hydroxy-L-proline
Overview
Description
N-Acetyl-4-hydroxy-L-proline (NAHPL) is an amino acid derivative that has been used in many scientific research applications. It is commonly used as a substrate in various biochemical and physiological experiments, and as a tool to study enzyme kinetics and other enzyme-related processes. It is a naturally occurring compound that is found in plants, animals, and bacteria, and is a major component of the collagenous matrix of connective tissue.
Scientific Research Applications
Microbial Production
N-Acetyl-4-hydroxy-L-proline has been studied for its potential in microbial production. A study focused on its microbial production using the coexpression of l-proline cis-4-hydroxylase from Rhizobium and N-acetyltransferase from yeast in Escherichia coli. This approach aimed to enhance the retention of this compound in blood and reduce its toxicity, making it a possible prodrug candidate (Bach et al., 2012).
Conformational Analysis
The influence of cis-trans isomerism on the N-acetyl-4-hydroxy-proline ring conformation was studied using high field 1H NMR. This research provides insights into the structural implications of isomerism in N-acetyl-4-hydroxy-proline and its derivatives (Prangé et al., 1974).
Metabolism and Applications in Peptides
A comprehensive review on the properties, metabolism, and industrial applications of l-proline analogues, including this compound, highlighted its role in studying cellular metabolism and macromolecule synthesis. These analogues are also useful for modifying the biological and pharmaceutical properties of peptides (Bach & Takagi, 2013).
Impact on Collagen Folding and Stability
Research into the energetics of prolyl peptide bond isomerization in this compound suggested its impact on collagen folding and stability. This study used NMR and FTIR spectroscopy to explore the kinetic and thermodynamic properties of this compound and its influence on collagen structure (Eberhardt et al., 1996).
Application in Organic Synthesis
The use of this compound in organic synthesis, particularly in the production of pharmaceuticals, has been investigated. It serves as a valuable chiral building block for synthesizing various pharmaceutical compounds (Hara & Kino, 2009).
Mechanism of Action
Target of Action
N-Acetyl-4-Hydroxy-L-Proline, also known as N-Acetyl-4-hydroxyproline or N-Acetyl cis-4-hydroxy-L-proline, is a proline analogue . It primarily targets the biosynthesis of collagen . Collagen is a crucial protein in the body, providing structure to tissues like skin, tendons, and bones.
Mode of Action
The compound inhibits the biosynthesis of collagen . It achieves this by interacting with the enzymes involved in collagen synthesis. The compound is produced from L-proline by the coexpression of L-proline cis-4-hydroxylases, which convert L-proline into cis-4-hydroxy-L-proline (CHOP), and N-acetyltransferase, which converts CHOP into N-acetyl CHOP .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the L-proline cis-4-hydroxylation pathway . This pathway involves the conversion of L-proline into CHOP by L-proline cis-4-hydroxylases, and then the conversion of CHOP into N-acetyl CHOP by N-acetyltransferase . The compound’s action affects this pathway, leading to the inhibition of collagen biosynthesis .
Pharmacokinetics
It is known that the compound’s water solubility and low molecular weight limit its therapeutic potential, as it is rapidly excreted . This suggests that the compound’s bioavailability may be limited.
Result of Action
The primary result of this compound’s action is the inhibition of collagen biosynthesis . This can have various effects at the molecular and cellular levels, depending on the context. For example, the compound has been evaluated as an anticancer drug, as it can inhibit the growth of cancer cells by disrupting their collagen synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of N-acetyl CHOP from L-proline was found to be more efficient in M9 medium containing L-proline than in LB medium containing L-proline . Additionally, the addition of NaCl and L-ascorbate resulted in a 2-fold increase in N-acetyl CHOP production in the L-proline-containing M9 medium . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the presence of certain ions and antioxidants.
Safety and Hazards
Future Directions
In a study, SmP4H expression, and L-proline uptake and degradation, were uncovered as the hurdles for microbial production of CHOP . Accordingly, the whole-cell biocatalysts were metabolically engineered for enhancing CHOP production . Meanwhile, a two-strain biotransformation system for CHOP biosynthesis was developed aiming at supplying α-KG more economically .
properties
IUPAC Name |
(2S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5?,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPRUDZDYCKSOQ-GDVGLLTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(C[C@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do alkyl substituents at the 3-position of the proline ring influence the cis-trans isomerization of N-acetyl-4-hydroxyproline derivatives?
A: Research has shown that the addition of alkyl substituents, particularly 3,3-dimethyl groups, to the proline ring of N-acetyl-4-hydroxyproline derivatives significantly slows down the rate of cis-trans amide isomerization in aqueous solutions []. This effect is attributed to steric hindrance caused by the bulky substituents, impacting the conformational preferences and isomerization kinetics of these molecules.
Q2: What are the key structural features of N-acetyl-4-hydroxyproline in its solid state?
A: X-ray crystallographic analysis of (2S,4S)-N-acetyl-3,3-dimethyl-4-hydroxyproline N‘-methylamide, a derivative of N-acetyl-4-hydroxyproline, revealed that the trans isomer of this compound adopts a specific conformation in its solid state []. While the exact conformation can vary depending on the specific derivative and crystallization conditions, this highlights the importance of structural studies in understanding the compound's properties.
Q3: How does the solvent environment affect the conformational preferences of N-acetyl-4-hydroxyproline?
A: NMR studies coupled with quantum mechanical calculations demonstrated that the conformation of N-acetyl-4-hydroxyproline, particularly the pyrrolidine ring conformation and cis/trans-rotamerisation around the amide bond, is significantly influenced by the solvent []. This effect is likely due to the different polarities and hydrogen-bonding capabilities of various solvents, which can differentially stabilize specific conformations of the molecule.
Q4: What are the metabolic pathways of N-acetyl-4-hydroxyproline in beagle dogs?
A: Studies in beagle dogs showed that N-acetyl-4-hydroxyproline is not metabolized in vivo and is excreted exclusively through the kidneys []. This finding suggests that the compound maintains its structural integrity within the body and exerts its effects without undergoing significant metabolic transformations in this species.
Q5: What are the limitations of different computational chemistry methods in predicting the conformational preferences of N-acetyl-4-hydroxyproline in solution?
A: Research indicates that while different computational chemistry methods can provide insights into the conformational preferences of N-acetyl-4-hydroxyproline, their accuracy can vary []. Specifically, MP2 calculations combined with implicit solvation models were found to be more accurate than HF and DFT B3LYP calculations in predicting the populations of different conformations observed experimentally by NMR. This emphasizes the need for careful selection and validation of computational methods for reliable predictions.
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